2-(4-bromophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O/c17-13-5-1-11(2-6-13)7-16(22)20-8-14(9-20)21-10-15(18-19-21)12-3-4-12/h1-2,5-6,10,12,14H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWUOXDCJRYJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.
Synthesis of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Coupling of the Bromophenyl Group: The bromophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromophenyl boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the “click” reaction and the Suzuki-Miyaura coupling, as well as the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives of the bromophenyl group.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The triazole and azetidine rings could interact with the active site of the target protein, while the bromophenyl group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
Azetidine vs. Pyrrolidine/Pyrazole/Benzimidazole: The azetidine ring in the target compound introduces conformational rigidity due to its four-membered structure, contrasting with five-membered rings (e.g., pyrrolidine in 2cag or pyrazole in ). For instance, 2-[4-(3-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone (2cag) () uses a pyrrolidine ring, which offers greater flexibility but reduced strain. Azetidine’s smaller ring size may enhance metabolic stability compared to pyrrolidine .
Triazole vs. Imidazole/Carbazole:
The 1,2,3-triazole in the target compound differs from imidazole () and carbazole () in electronic properties. Triazoles exhibit stronger dipole moments and hydrogen-bonding capacity, whereas carbazoles (e.g., compound 7 in ) introduce bulky aromatic systems that may improve DNA intercalation but reduce solubility .
Substituent Effects
Bromophenyl vs. Methoxy/Fluorophenyl/Chlorofluorophenyl:
- The 4-bromophenyl group in the target compound increases molecular weight (due to bromine’s mass) and lipophilicity (logP ~3.5–4.0 estimated) compared to methoxy-substituted analogs (e.g., 2cab , 2cag , 2cah in ), which are more polar (logP ~2.0–2.5) .
Cyclopropyl vs. Aryl/Alkyl Substituents: The 4-cyclopropyl group on the triazole (target compound) provides steric hindrance and stabilizes the triazole’s conformation, unlike 2cac (), which has a benzonitrile group.
Functional Group Variations
Ethanone vs. Propanone/Carboxylate: The ethanone moiety in the target compound is shorter than the propanone chain in BK61042 (), which may influence binding pocket compatibility. Conversely, carboxylate esters (e.g., Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate in ) introduce ionizable groups, enhancing solubility but reducing membrane permeability .
Key Physicochemical Properties (Inferred)
Biological Activity
The compound 2-(4-bromophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a bromophenyl moiety, a cyclopropyl group, and a triazole ring, contributing to its unique chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general synthetic route includes:
- Formation of the Triazole Ring : Utilizing cyclization reactions involving bromophenyl derivatives.
- Azetidine Formation : Incorporating azetidine through nucleophilic substitutions or cycloadditions.
- Final Coupling : The final step involves coupling with ethanone derivatives to yield the target compound.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of triazole derivatives has also been documented. In vitro studies have demonstrated that certain triazole compounds exhibit cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) . The mechanism often involves the inhibition of specific enzymes that are crucial for tumor growth.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety can interact with enzyme targets, inhibiting their function.
- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death.
Case Studies
A study conducted on related triazole compounds demonstrated significant inhibition of bacterial growth in vitro. The study utilized the agar disc diffusion method to evaluate the effectiveness against various pathogens. Results indicated that modifications in the substituents on the triazole ring significantly influenced antimicrobial potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
